molecular formula C17H26O3S B8764117 Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 4-methylbenzenesulfonate

Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 4-methylbenzenesulfonate

Cat. No. B8764117
M. Wt: 310.5 g/mol
InChI Key: XVOCEKOSQBFFHW-UHFFFAOYSA-N
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Patent
US08021820B2

Procedure details

7.8 g (0.05 mol) DL-menthol and 11.2 g (0.1 mol) 1,4-diazabicyclo[2.2.2]octane are added to 50 mL ethyl acetate. This solution is cooled in an ice bath and 14.3 g (0.075 mol) tosyl chloride in 30 mL ethyl acetate is added dropwise over 15 mins. The ice bath is removed and the mixture is allowed to stir at room temperature for 4 days. After this time the solid precipitate is filtered and washed. The ethyl acetate filtrate and washings are then combined and washed successively with 10% HCl, saturated aq NaHCO3 and brine. The ethyl acetate is then evaporated to yield 11.5 g (74%) of menthyl-p-toluenesulfonate.
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
14.3 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:7][CH:6]([OH:8])[CH:5]([CH:9]([CH3:11])[CH3:10])[CH2:4][CH2:3]1.N12CCN(CC1)CC2.[S:20](Cl)([C:23]1[CH:29]=[CH:28][C:26]([CH3:27])=[CH:25][CH:24]=1)(=[O:22])=[O:21]>C(OCC)(=O)C>[CH:2]1([CH3:1])[CH2:3][CH2:4][CH:5]([CH:9]([CH3:11])[CH3:10])[CH:6]([O:8][S:20]([C:23]2[CH:29]=[CH:28][C:26]([CH3:27])=[CH:25][CH:24]=2)(=[O:22])=[O:21])[CH2:7]1

Inputs

Step One
Name
Quantity
7.8 g
Type
reactant
Smiles
CC1CCC(C(C1)O)C(C)C
Name
Quantity
11.2 g
Type
reactant
Smiles
N12CCN(CC1)CC2
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
14.3 g
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 4 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This solution is cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
The ice bath is removed
FILTRATION
Type
FILTRATION
Details
After this time the solid precipitate is filtered
WASH
Type
WASH
Details
washed
WASH
Type
WASH
Details
washed successively with 10% HCl, saturated aq NaHCO3 and brine
CUSTOM
Type
CUSTOM
Details
The ethyl acetate is then evaporated

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
C1(CC(C(CC1)C(C)C)OS(=O)(=O)C1=CC=C(C=C1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 11.5 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.